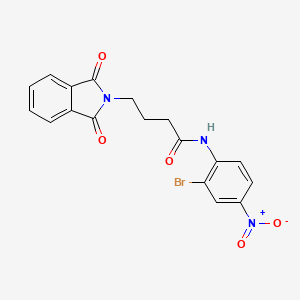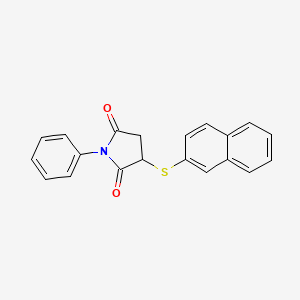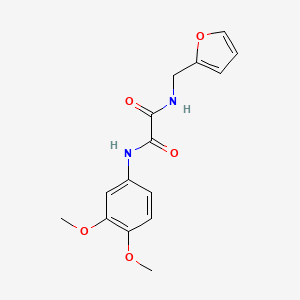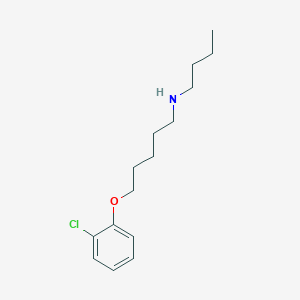![molecular formula C19H14FNO B4981530 3-(4-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B4981530.png)
3-(4-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of quinoline derivatives and has been found to exhibit a range of interesting biological activities. In
作用機序
The exact mechanism of action of 3-(4-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one exhibits a range of interesting biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory diseases. This compound has also been shown to have anticancer properties, with studies suggesting that it may inhibit the growth of cancer cells.
実験室実験の利点と制限
One of the main advantages of using 3-(4-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for research on 3-(4-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound, in order to better understand its biological effects.
2. Exploration of the potential use of this compound as a fluorescent probe for the detection of metal ions in biological systems.
3. Investigation of the potential therapeutic applications of this compound in the treatment of various inflammatory diseases and cancers.
4. Optimization of the synthesis method for this compound, in order to improve yields and purity.
5. Development of new derivatives of this compound with enhanced biological activity and solubility.
Conclusion:
In conclusion, 3-(4-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits a range of interesting biological activities and has been investigated for its potential use in the treatment of various diseases. Further research is needed to fully elucidate the mechanism of action of this compound and to explore its potential applications in the field of medicine.
合成法
The synthesis of 3-(4-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one involves the condensation of 4-fluoroaniline with 2-aminobenzophenone in the presence of a Lewis acid catalyst. The resulting product is then reduced using sodium borohydride to yield the final compound. This synthesis method has been optimized and improved over the years, resulting in high yields and purity of the compound.
科学的研究の応用
3-(4-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of interesting biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO/c20-14-8-5-13(6-9-14)17-11-18(22)19-15-4-2-1-3-12(15)7-10-16(19)21-17/h1-10,17,21H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBZJJDSSSWMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-methylphenyl)-4-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4981454.png)
![1,2-dichloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B4981473.png)
![1-(4-chlorophenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one](/img/structure/B4981486.png)

![N-[3-(dibutylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B4981504.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4981509.png)
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4981512.png)
![4-({[3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4981522.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-bromobenzyl)piperazine](/img/structure/B4981539.png)
![2-methoxyethyl 5-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B4981543.png)


